
Rolziracetam
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rolziracetam involves several steps:
- The nitro group of dimethyl 4-nitropimelate is reduced by palladium-catalyzed hydrogenation to form an amino group.
- This amino group cyclizes to give a mixture of the lactam ester and its corresponding acid.
- The mixture is hydrolyzed using sodium hydroxide to convert all of the ester to the acid.
- Finally, the acid is cyclized to form this compound using acetic anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Rolziracetam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce various amines .
Scientific Research Applications
Neuropharmacological Research
Rolziracetam has been investigated primarily for its effects on cognitive functions. It is thought to modulate neurotransmitter systems, particularly those involving cholinergic and glutamatergic pathways. Research has indicated that this compound may enhance synaptic plasticity, which is crucial for learning and memory formation.
Cognitive Enhancement
In preclinical studies, this compound has shown promise in reversing cognitive deficits induced by various factors such as scopolamine and electroconvulsive shock. It has been noted for its ability to improve memory performance in animal models, which supports its potential use as a nootropic agent .
Treatment of Cognitive Impairments
This compound is being evaluated for its potential therapeutic effects in conditions like Alzheimer's disease and other forms of dementia. Its neuroprotective properties and ability to enhance cognitive function make it a candidate for treating age-related cognitive decline .
Neurogenesis Stimulation
Recent studies have suggested that this compound may play a role in stimulating neurogenesis—the process by which new neurons are formed in the brain. This effect could be beneficial in treating neurodegenerative diseases by promoting brain repair mechanisms .
Safety and Toxicity Profile
The safety profile of this compound appears favorable compared to other nootropic agents. It exhibits low toxicity with minimal serious side effects reported in animal studies. However, potential adverse effects such as psychomotor excitability and gastrointestinal disturbances have been noted . Long-term effects remain largely unknown, necessitating further research.
Summary of Research Findings
Application Area | Key Findings |
---|---|
Neuropharmacology | Enhances synaptic plasticity; modulates neurotransmitter systems |
Cognitive Enhancement | Reverses cognitive deficits; improves memory performance in animal models |
Clinical Applications | Potential treatment for Alzheimer's disease; stimulates neurogenesis |
Safety Profile | Low toxicity; minimal side effects reported |
Case Studies and Experimental Findings
Several studies have documented the effects of this compound on cognitive functions:
Mechanism of Action
Rolziracetam exerts its effects by modulating neurotransmitter systems in the brain. It is believed to enhance the release of acetylcholine, a neurotransmitter involved in learning and memory processes. Additionally, this compound may interact with glutamate receptors, which play a crucial role in synaptic plasticity and cognitive functions . The exact molecular targets and pathways are still under investigation, but its ability to improve cognitive performance is well-documented .
Comparison with Similar Compounds
- Piracetam
- Oxiracetam
- Aniracetam
- Pramiracetam
- Phenylpiracetam
Biological Activity
Rolziracetam, also known as CI-911, is a nootropic compound belonging to the racetam family, which is recognized for its potential cognitive-enhancing properties. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.
This compound's exact mechanism of action remains partially understood; however, it is believed to influence various neurotransmitter systems. Key aspects include:
- Neurotransmitter Modulation : this compound is thought to enhance the turnover of neurotransmitters, particularly acetylcholine and glutamate, which are crucial for cognitive functions such as memory and learning .
- Calcium Channel Interaction : It may facilitate calcium influx through non-L-type voltage-dependent calcium channels, thereby enhancing synaptic plasticity and neurotransmission .
- Receptor Affinity : Unlike many other racetams, this compound does not exhibit significant affinity for common receptors such as muscarinic or GABA receptors but may interact with adrenergic and serotonin receptors .
Pharmacological Effects
Research indicates that this compound has several pharmacological effects that contribute to its nootropic profile:
- Cognitive Enhancement : Animal studies have demonstrated that this compound can improve short-term memory in both rats and monkeys .
- Neuroprotective Properties : It has shown potential in protecting against cognitive decline associated with neurodegenerative diseases .
- Low Toxicity : The compound exhibits low toxicity levels and lacks serious side effects, making it a safer option compared to other cognitive enhancers .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various contexts. Below are notable findings:
Adverse Effects and Safety Profile
While this compound is generally considered safe, some potential adverse effects have been reported:
Properties
IUPAC Name |
2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZDOKQWPWZVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171444 | |
Record name | Rolziracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18356-28-0 | |
Record name | Rolziracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18356-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rolziracetam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018356280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dioxopyrrolizidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rolziracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROLZIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RES9I0LGG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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